molecular formula C8H6FNO2 B15131615 7-Fluoro-5-hydroxyindolin-2-one

7-Fluoro-5-hydroxyindolin-2-one

Cat. No.: B15131615
M. Wt: 167.14 g/mol
InChI Key: JHZJCKIXINLUTP-UHFFFAOYSA-N
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Description

7-Fluoro-5-hydroxyindolin-2-one is a fluorinated derivative of indolin-2-one, a compound known for its diverse biological activities. The presence of both fluorine and hydroxyl groups in its structure potentially enhances its reactivity and biological properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-hydroxyindolin-2-one can be achieved through several methods. One common approach involves the use of N-protected isatin, an aryne precursor, and 1,3-cyclodione in a three-component coupling reaction under metal-free conditions . This method provides a straightforward route to obtain 3-substituted-3-hydroxyindolin-2-ones, including this compound.

Another method involves the catalytic asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst . This approach allows for the selective introduction of the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-hydroxyindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The fluorine atom can be substituted with other functional groups to create new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Fluoro-5-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-5-hydroxyindolin-2-one is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for selective interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

7-fluoro-5-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H6FNO2/c9-6-3-5(11)1-4-2-7(12)10-8(4)6/h1,3,11H,2H2,(H,10,12)

InChI Key

JHZJCKIXINLUTP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)O)F)NC1=O

Origin of Product

United States

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